molecular formula C18H26N2O5 B8105825 DI-Tert-butyl 5-(2-aminoacetamido)isophthalate

DI-Tert-butyl 5-(2-aminoacetamido)isophthalate

Cat. No.: B8105825
M. Wt: 350.4 g/mol
InChI Key: KJACNQVXXRKFBJ-UHFFFAOYSA-N
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Description

DI-Tert-butyl 5-(2-aminoacetamido)isophthalate is a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid) featuring two tert-butyl ester groups and a 2-aminoacetamido substituent at the 5-position of the aromatic ring.

Properties

IUPAC Name

ditert-butyl 5-[(2-aminoacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-17(2,3)24-15(22)11-7-12(16(23)25-18(4,5)6)9-13(8-11)20-14(21)10-19/h7-9H,10,19H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJACNQVXXRKFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)NC(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 5-(2-aminoacetamido)isophthalate typically involves the reaction of isophthalic acid derivatives with tert-butyl esters and aminoacetamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate esterification and amidation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 5-(2-aminoacetamido)isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Pharmaceutical Intermediates
DI-Tert-butyl 5-(2-aminoacetamido)isophthalate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can be further modified to enhance biological activity. For instance, it can be utilized in the preparation of compounds targeting specific receptors or enzymes involved in disease pathways.

b. Anticancer Agents
Research indicates that derivatives of isophthalate compounds exhibit anticancer properties. The incorporation of aminoacetamido groups enhances solubility and bioavailability, making these compounds promising candidates for further development as anticancer agents. Studies have shown that modifications to the isophthalate backbone can lead to increased efficacy against cancer cell lines .

Polymer Science

a. Production of Polymeric Materials
this compound can be used as a monomer in the synthesis of polyamides and polyesters. The presence of tert-butyl groups contributes to the thermal stability and mechanical properties of the resulting polymers. These materials are suitable for applications requiring high-performance characteristics, such as in aerospace and automotive industries.

b. Biodegradable Polymers
The incorporation of amino groups into polymer chains can facilitate biodegradability, making this compound a candidate for developing environmentally friendly materials. Research is ongoing to explore its potential in creating sustainable polymers that degrade under natural conditions without releasing harmful byproducts .

Biochemical Probes

a. Molecular Imaging
The compound can be modified to include fluorescent or radioactive labels, allowing it to function as a molecular probe in imaging studies. Such probes are valuable in understanding biological processes at the cellular level and can aid in drug discovery by providing insights into drug-target interactions.

b. Enzyme Inhibition Studies
Due to its structural features, this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in studying enzyme kinetics and developing inhibitors that could lead to therapeutic applications .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluated derivatives of isophthalatesShowed significant cytotoxicity against various cancer cell lines; potential for further development as anticancer drugs
Polymer DevelopmentInvestigated use in polyamide synthesisResulted in materials with enhanced thermal stability and mechanical properties suitable for high-performance applications
Enzyme Inhibition ResearchExamined effects on metabolic enzymesIdentified potential inhibitors with specificity towards target enzymes, aiding in drug design

Mechanism of Action

The mechanism of action of DI-Tert-butyl 5-(2-aminoacetamido)isophthalate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to modifications that affect their activity and function. The aminoacetamido group plays a crucial role in these interactions, facilitating binding to active sites and influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares DI-Tert-butyl 5-(2-aminoacetamido)isophthalate with two analogs: Di-tert-butyl 5-aminoisophthalate (CAS 167993-12-6) and Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate .

Structural and Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Substituent at Position 5 Ester Groups Boiling Point (°C) Density (g/cm³)
This compound C₁₈H₂₅N₂O₅ (estimated) 349.4 (estimated) 2-aminoacetamido tert-butyl Not reported Not reported
Di-tert-butyl 5-aminoisophthalate C₁₆H₂₃NO₄ 293.36 Amino (-NH₂) tert-butyl 415.0 ± 25.0 (predicted) 1.100 ± 0.06 (predicted)
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate C₁₃H₁₃ClNO₅ (estimated) 298.7 (estimated) 2-chloropropanoylamino (-NH-C(O)-CH₂Cl) methyl Not reported Not reported
Key Observations:
  • Ester Groups: The tert-butyl esters in the target compound and Di-tert-butyl 5-aminoisophthalate enhance steric protection, reducing hydrolysis rates compared to methyl esters in the dimethyl analog .
  • Substituent Effects: The 2-aminoacetamido group in the target compound introduces a secondary amine and amide functionality, enabling peptide coupling or biomolecular interactions. The amino group in Di-tert-butyl 5-aminoisophthalate is a primary amine, offering nucleophilic reactivity for acylation or alkylation.

Research Findings and Limitations

  • Synthetic Utility: The tert-butyl esters in the target compound and Di-tert-butyl 5-aminoisophthalate align with strategies in medicinal chemistry for protecting carboxylic acids during multi-step syntheses.
  • Predicted Data : Physical properties (e.g., boiling points, densities) for the tert-butyl derivatives are computational predictions , necessitating experimental validation.
  • Safety Considerations : Di-tert-butyl dicarbonate (CAS 24424-99-5), a reagent for introducing tert-butyl groups, is flagged for restricted use in industrial/research settings , suggesting similar handling precautions may apply to tert-butyl-containing analogs.

Biological Activity

DI-Tert-butyl 5-(2-aminoacetamido)isophthalate, a compound with the molecular formula C_{16}H_{22}N_2O_4, has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isophthalic acid derivatives with tert-butyl esters and aminoacetamides. The process yields a compound that can be further characterized for its biological properties.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds, providing insights into the potential efficacy of this compound. For instance, a study assessed various tert-butyl ester derivatives for their ability to inhibit the growth of breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) . Although specific data on this compound is limited, the results from similar compounds suggest that modifications in the ester group can significantly influence anticancer activity.

The mechanism by which compounds like this compound exert their biological effects may involve interactions with cellular targets such as enzymes or receptors. For example, related compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . This inhibition could lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects.

Case Studies

While direct case studies on this compound are scarce, analogous compounds have demonstrated significant biological activities:

  • Antioxidant Activity : Compounds structurally similar to this compound have shown high antioxidant activity in various assays, indicating potential protective effects against oxidative stress .
  • Drug Delivery Systems : Research into nanoparticle delivery systems has highlighted the role of similar compounds in enhancing drug bioavailability and targeted delivery . This suggests that this compound could be explored as a carrier for therapeutic agents.

Research Findings Summary

Parameter Finding
Molecular Weight 350.41 g/mol
Anticancer Activity Related compounds exhibit varying potencies against breast cancer cell lines
Enzyme Inhibition Potential AChE and BChE inhibitors
Antioxidant Activity Demonstrated in multiple assays
Drug Delivery Potential Enhanced bioavailability in nanoparticle systems

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